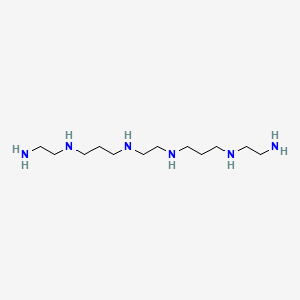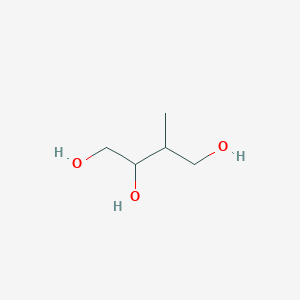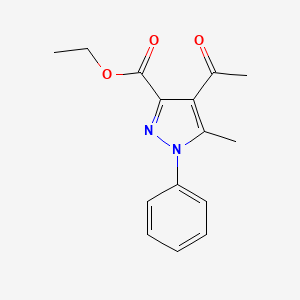![molecular formula C11H10F3NO4S B14508355 Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate CAS No. 63924-82-3](/img/structure/B14508355.png)
Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a prop-2-en-1-yl group attached to a benzene ring substituted with a trifluoromethyl group and a sulfonylcarbamate moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with prop-2-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce amines. Substitution reactions result in various derivatives with modified functional groups.
Applications De Recherche Scientifique
Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may modulate the activity of enzymes or receptors, leading to changes in cellular functions. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfonylcarbamate moiety can form hydrogen bonds with amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide: Shares the trifluoromethyl group and has shown antidepressant-like effects in preclinical studies.
3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts: Known for their reactivity in Diels-Alder reactions and other cycloaddition reactions.
Uniqueness
Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is unique due to its combination of a prop-2-en-1-yl group, trifluoromethyl group, and sulfonylcarbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for fluorescence, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
63924-82-3 |
|---|---|
Formule moléculaire |
C11H10F3NO4S |
Poids moléculaire |
309.26 g/mol |
Nom IUPAC |
prop-2-enyl N-[3-(trifluoromethyl)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C11H10F3NO4S/c1-2-6-19-10(16)15-20(17,18)9-5-3-4-8(7-9)11(12,13)14/h2-5,7H,1,6H2,(H,15,16) |
Clé InChI |
LUXRHXPXYANSEO-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)




![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)




![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

